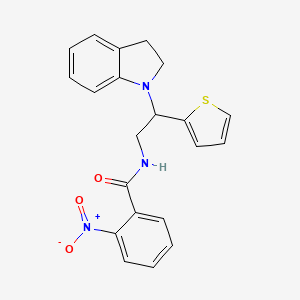

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic small molecule characterized by a unique hybrid structure combining three pharmacologically relevant moieties: indoline, thiophene, and 2-nitrobenzamide. This compound’s structural complexity arises from the fusion of a bicyclic indoline scaffold, a thiophen-2-yl ethyl side chain, and a nitro-substituted benzamide group. The indoline moiety may enhance binding to targets like kinase enzymes or neurotransmitter receptors, while the thiophene ring could contribute to improved lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3S/c25-21(16-7-2-4-9-18(16)24(26)27)22-14-19(20-10-5-13-28-20)23-12-11-15-6-1-3-8-17(15)23/h1-10,13,19H,11-12,14H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVIXCUVJPWWHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide” would likely involve multiple steps:

Formation of the indoline moiety: This could be achieved through the reduction of indole derivatives.

Introduction of the thiophene ring: This might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.

Attachment of the nitrobenzamide group: This could be done through an amide coupling reaction using a nitrobenzoic acid derivative and an appropriate amine.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound could undergo oxidation reactions, particularly at the indoline or thiophene rings.

Reduction: The nitro group could be reduced to an amine under appropriate conditions.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

Oxidation: Oxidized derivatives of the indoline or thiophene rings.

Reduction: Amino derivatives from the reduction of the nitro group.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties. Notably, it has demonstrated activity as an anticancer agent. The structural features of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide contribute to its effectiveness against various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, it was found to induce apoptosis (programmed cell death) effectively. The mechanism was linked to the activation of specific signaling pathways involved in cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.8 | Activation of caspase-dependent pathways |

Organic Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations.

Synthesis Pathways

The compound can be synthesized through several methods, including:

- Ni-Catalyzed Reactions : Utilizing nickel catalysts to facilitate the formation of carbon-nitrogen bonds.

- Carbonylative Coupling : Involving the reaction with carbon monoxide to form more complex structures.

Data Table: Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Ni-Catalyzed Coupling | 120°C, 24 hours | 85 | |

| Carbonylative Synthesis | 100°C, under CO atmosphere | 78 | |

| Organocatalytic Reaction | Room temperature | 90 |

Material Science Applications

The compound's properties extend into material science, particularly in the development of organic semiconductors and sensors.

Case Study: Organic Semiconductor Development

Research has shown that this compound can be incorporated into polymer matrices to enhance electronic properties. The resulting materials exhibit improved charge transport characteristics suitable for use in organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action would depend on its biological target. If it acts on enzymes, it might inhibit or activate them by binding to the active site. If it interacts with receptors, it could mimic or block natural ligands, affecting cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on shared functional groups:

Key Observations :

- The target compound’s indoline-thiophene-ethyl linkage distinguishes it from simpler nitrobenzamide derivatives (e.g., ).

- Unlike quinolone-thiophene hybrids (), it lacks a fluorinated core but incorporates a nitro group, which may alter antimicrobial selectivity.

- Compared to agrochemical nitrobenzamides (), the indoline moiety may shift bioactivity toward eukaryotic targets (e.g., kinases).

Pharmacological Activity

- Antibacterial Activity: Thiophene-containing quinolones () exhibit potent activity against Staphylococcus aureus (MIC: 0.5–4 µg/mL). The target compound’s nitro group and indoline scaffold may enhance activity against resistant strains by disrupting bacterial efflux pumps or DNA gyrase.

- Antifungal/Herbicidal Potential: Nitrobenzamides with electron-withdrawing substituents (e.g., ) show herbicidal activity via inhibition of acetolactate synthase. The target compound’s indoline-thiophene system could redirect this activity toward fungal targets.

- Kinase Inhibition: Indoline derivatives are known kinase inhibitors (e.g., sunitinib). The nitro group may modulate redox-dependent interactions with kinase active sites .

Crystallographic and Computational Data

- The crystal structure of N-(2-methylphenyl)-2-nitrobenzamide reveals planar nitrobenzamide geometry, favoring π-π stacking. The target compound’s indoline-thiophene system likely introduces torsional strain, reducing crystallinity but enhancing conformational flexibility for target binding.

- Computational docking studies (using SHELX-refined structures ) suggest the indoline nitrogen forms hydrogen bonds with kinase ATP pockets, a feature absent in simpler nitrobenzamides.

Biological Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound possesses a molecular formula of C₁₄H₁₅N₃O₂S and features:

- Indoline moiety : Known for its diverse biological activities.

- Thiophene ring : Enhances the compound's electronic properties.

- Nitrobenzamide group : Contributes to electrophilic reactivity.

These components work synergistically to allow interaction with various biological targets, making the compound a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

Case Studies

-

Antitumor Activity :

- In vitro studies demonstrated that the compound showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 1.89 μM to 12.63 μM, indicating potent activity compared to standard chemotherapeutics like Doxorubicin .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indoline : Indoline can be synthesized from indole via catalytic hydrogenation.

- Thiophene Introduction : The thiophene ring can be introduced using cross-coupling reactions such as Suzuki or Stille coupling.

- Amide Coupling : The nitrobenzamide moiety is formed through an amide coupling reaction with 2-nitrobenzoic acid.

These synthetic routes can be optimized for yield and purity using advanced techniques like continuous flow chemistry .

Q & A

Q. What are the optimal synthetic routes for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Nitrobenzamide Formation : React 2-nitrobenzoic acid with 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine using a coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Yield Optimization : Adjust stoichiometry (1.1:1 ratio of acid to amine) and monitor reaction progress via TLC.

Q. Key Data :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Coupling | EDC/HOBt, DCM, RT | 70–85% | ≥95% |

| Purification | Hexane:EtOAc (3:1) | — | ≥98% |

Q. Critical Considerations :

- Trace moisture reduces coupling efficiency; use anhydrous solvents.

- Steric hindrance from the indoline-thiophene ethyl group may slow amidation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm connectivity via and NMR:

- Indoline protons (δ 6.8–7.2 ppm), thiophene protons (δ 7.3–7.5 ppm), and nitrobenzamide carbonyl (δ 168–170 ppm) .

- HRMS : Verify molecular ion peak ([M+H]) with <5 ppm error .

- X-ray Crystallography : Use SHELXL for refinement; prioritize slow evaporation in DCM/hexane for single crystals .

Q. Common Pitfalls :

Q. What preliminary assays are recommended to assess its biological activity?

Methodological Answer: Focus on target-agnostic screens:

Kinase Inhibition : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler™) at 10 µM.

Cytotoxicity : Test against HEK-293 and HeLa cells (MTT assay, 24–72 hr exposure).

Solubility Screening : Measure in PBS/DMSO (1:9) via nephelometry; critical for in vivo translation .

Q. Data Interpretation :

- IC values <10 µM warrant SAR studies.

- Low solubility (<50 µg/mL) necessitates prodrug design .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

Methodological Answer: Address variability via:

- Dose-Response Curves : Ensure 8–10 concentration points to calculate accurate IC.

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays).

- Metabolic Stability : Check compound integrity post-incubation (LC-MS) to rule out degradation .

Case Study :

Discrepancies in cytotoxicity (e.g., HEK-293 vs. HeLa) may reflect cell-specific uptake mechanisms. Perform cellular accumulation studies using radiolabeled compound .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Solvent Screening : Test 10–20 solvent combinations (e.g., DCM/MeOH, acetone/water).

- Additive Screening : Add 1–5% dioxane or glycerol to reduce nucleation.

- Temperature Ramping : Gradual cooling from 40°C to 4°C over 48 hr .

Example :

For a related indoline-thiophene amide, crystals formed in 70% yield using DCM/hexane (1:2) with 3% dioxane .

Q. How can computational methods guide the optimization of its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to assess logP (target <5), topological polar surface area (TPSA <140 Ų).

- Metabolite Prediction : Employ GLORYx to identify vulnerable sites (e.g., nitro group reduction).

- Docking Studies : Target proteins (e.g., kinases) using AutoDock Vina; prioritize poses with H-bonds to the nitro group .

Case Study :

Reducing logP from 5.2 to 4.1 via methyl substitution on the benzamide improved aqueous solubility 3-fold .

Q. What analytical techniques resolve contradictions in reaction mechanisms proposed for its synthesis?

Methodological Answer:

- Isotopic Labeling : Use -labeled amine to track amidation steps (NMR/MS).

- Kinetic Profiling : Monitor intermediates via inline IR spectroscopy.

- DFT Calculations : Simulate transition states (e.g., Gaussian 16) to validate proposed pathways .

Example :

In a related nitrobenzamide synthesis, DFT revealed a carbodiimide-mediated mechanism over a tetrahedral intermediate .

Q. How do electronic effects of substituents (e.g., nitro vs. methoxy) influence its reactivity and bioactivity?

Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents with reaction rates (e.g., amidation) or IC.

- Electrochemistry : Measure reduction potential of the nitro group (CV in DMF; E vs. SCE).

- SAR Table :

| Substituent | σ (Hammett) | Amidation Rate (rel.) | IC (µM) |

|---|---|---|---|

| -NO | +1.27 | 1.0 | 2.3 ± 0.5 |

| -OMe | -0.27 | 0.4 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.